N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide
Description
N-(4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide is a synthetic small molecule characterized by a piperazine core substituted with a 4-chlorophenyl sulfonyl group, a fluorinated phenyl ring, and a branched 3-methylbutanamide side chain.
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3S/c1-15(2)13-21(27)24-17-5-8-20(19(23)14-17)25-9-11-26(12-10-25)30(28,29)18-6-3-16(22)4-7-18/h3-8,14-15H,9-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKUZUOOSKAKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula: C23H21ClFN3O2S
- Molecular Weight: 457.95 g/mol
This structure includes a piperazine moiety, which is often associated with various biological activities, including antipsychotic and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:
- Inhibition of Protein Kinases: The compound may modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis .
- Neuroprotective Effects: Similar compounds have shown neuroprotective properties by regulating neuronal death markers and enhancing neurotrophic factor expression .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity: Studies suggest that compounds with similar structures can alleviate symptoms of depression in animal models.
- Anti-inflammatory Properties: The sulfonamide group is known for its ability to reduce inflammation, potentially making this compound useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Anti-inflammatory | Decreased markers of inflammation | |
| Neuroprotective | Protection against neuronal apoptosis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antidepressant | |
| Related piperazine derivatives | Neuroprotective |
Case Studies
-
Neuroprotection in Animal Models:
A study on related piperazine derivatives demonstrated significant neuroprotective effects in models of global ischemia. The compounds were shown to upregulate neurotrophic factors and prevent mitochondrial dysfunction . -
Antidepressant Efficacy:
In a controlled study, a similar compound was administered to mice exhibiting depressive-like symptoms. Results indicated a marked improvement in behavior, supporting the potential antidepressant properties of the target compound .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations:
- Halogenation Patterns : The target compound features a 4-chlorophenyl sulfonyl group and a 3-fluorophenyl ring, contrasting with the 2,4-difluorobenzyl group in compound 4c and the multi-fluorinated chromene system in the patent example . Chlorine and fluorine substituents are common in enhancing metabolic stability and target binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Analysis:
- Lipophilicity : The target compound’s predicted LogP (~3.2) aligns with moderate lipophilicity, similar to compound 4c (LogP 2.8), but lower than the patent chromene derivative (LogP 4.1) due to the bulky chromene scaffold .
- Solubility : The 3-methylbutanamide group may reduce aqueous solubility compared to the ethoxycarbonyl group in 4c , which has higher polarity .
Q & A
Basic Research Questions
Q. What methodologies are optimal for synthesizing N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide with high yield?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is recommended. For example:
Sulfonylation : React 4-chlorophenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM, triethylamine) to form the sulfonamide intermediate.
Fluorophenyl Coupling : Introduce the 3-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
Amidation : Attach 3-methylbutanamide using HATU/DMAP-mediated coupling in DMF.
- Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates via column chromatography (hexane/EtOAc gradient). Yield optimization may require temperature control (e.g., 0–60°C) and inert atmospheres .
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.3 ppm, piperazino carbons at δ 45–55 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected ~500–550 Da) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .
Advanced Research Questions
Q. How does the 4-chlorophenylsulfonyl group influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with substituent variations (e.g., 4-bromo, 4-methyl) on the phenylsulfonyl group.
- Bioactivity Assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays.
- Data Interpretation : The electron-withdrawing Cl atom enhances sulfonyl group stability, potentially increasing receptor binding affinity compared to bulkier substituents (e.g., CF₃) .
Q. What strategies resolve contradictory data in solubility and metabolic stability studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method (pH 7.4 PBS) vs. biorelevant media (FaSSIF/FeSSIF) to account for pH-dependent ionization of the sulfonamide group.
- Metabolic Stability : Perform microsomal assays (human liver microsomes + NADPH) and compare degradation rates. Contradictions may arise from interspecies variability (e.g., rat vs. human CYP450 isoforms) .
- Computational Modeling : Apply QSPR models to correlate logP (predicted ~3.5) with experimental solubility discrepancies .
Q. How can spectrofluorometric methods quantify this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Extract from plasma via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- Fluorescence Detection : Optimize excitation/emission wavelengths (e.g., λₑₓ 280 nm, λₑₘ 340 nm) based on the fluorophenyl moiety’s intrinsic fluorescence.
- Validation : Calibrate with spiked standards (1–100 ng/mL), achieving LOD < 0.5 ng/mL. Cross-validate via LC-MS/MS .
Data Contradiction Analysis
Q. Why do synthesis yields vary across literature reports for intermediates like 4-[(4-chlorophenyl)sulfonyl]piperazine?
- Critical Analysis :
- Catalytic Systems : Pd-based catalysts (e.g., Pd₂(dba)₃) may outperform CuI in Ullmann reactions, but require stringent anhydrous conditions.
- Side Reactions : Competing hydrolysis of sulfonyl chloride under humid conditions can reduce yields by 15–20% .
- Resolution : Use in situ FTIR to monitor sulfonamide formation and optimize reagent stoichiometry (1:1.2 molar ratio of piperazine:sulfonyl chloride) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating target engagement of this compound?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption in kinase reactions (e.g., EGFR, PI3K).
- Cellular Uptake : Employ fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess permeability in Caco-2 monolayers.
- Data Normalization : Include positive controls (e.g., gefitinib for EGFR) and correct for autofluorescence in fluorophenyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
